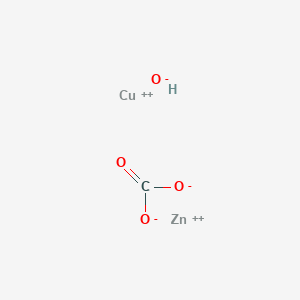

Copper;ZINC;carbonate;hydroxide

Description

Historical Context and Evolution of Research on Basic Metal Carbonates and Hydroxides

The study of metal carbonates has a long history, with early observations dating back to ancient civilizations that utilized minerals for various purposes. ncert.nic.in The scientific investigation into these compounds began to take shape with the advent of modern chemistry. Early chemists focused on the fundamental properties and reactions of simple metal carbonates, such as their decomposition upon heating to yield metal oxides and carbon dioxide. rsc.orgyoutube.comyoutube.com For instance, the thermal decomposition of copper(II) carbonate to produce copper(II) oxide is a classic example often demonstrated in chemistry education. youtube.com

The understanding of basic metal carbonates, which incorporate hydroxide (B78521) ions into their structure, evolved from these foundational studies. Minerals like malachite (Cu₂(CO₃)(OH)₂) and hydrozincite (Zn₅(CO₃)₂(OH)₆) were identified and characterized, providing natural examples of these more complex structures. researchgate.netresearchgate.net Research into the synthesis of these basic carbonates, often through precipitation reactions, has been ongoing for many decades. researchgate.netresearchgate.net The study of mixed metal systems, such as those containing both copper and zinc, represents a further evolution in this field. Initially, these may have been investigated as part of broader studies on the co-precipitation of metal ions. Over time, the unique properties and potential applications of well-defined copper-zinc carbonate hydroxide phases became a specific focus of research.

Significance of Mixed Copper-Zinc Systems in Contemporary Chemical Science

The significance of mixed copper-zinc systems in modern chemical science is vast and multifaceted, largely due to the synergistic interplay between the two metals. This synergy is particularly prominent in the field of catalysis, where copper-zinc based materials are crucial for several industrial processes. eurekalert.orgnih.gov

One of the most notable applications is in the synthesis of methanol (B129727) from carbon dioxide and hydrogen. nih.govrsc.org The interface between copper and zinc oxide, often formed from a copper-zinc carbonate hydroxide precursor, is believed to be the active site for this reaction. nih.govrsc.org The zinc oxide component is thought to play a role in maintaining the dispersion of the active copper species and may also participate directly in the reaction mechanism. nih.govrsc.org

Beyond catalysis, the combination of copper and zinc in a single material imparts a range of other valuable properties:

Enhanced Antimicrobial Activity: Both copper and zinc ions exhibit antimicrobial properties, and their combination in a mixed-oxide or salt can lead to a broader spectrum of activity. This has led to their use in antimicrobial coatings. citracakralogam.com

Improved Tribological Performance: Nanoparticles of copper and zinc oxides have shown potential as lubricant additives, with mixtures demonstrating synergistic effects in reducing friction and wear. mdpi.com

Gas Sensing Capabilities: The semiconducting nature of copper and zinc oxides makes them suitable for gas sensing applications. Mixed-metal oxide sensors can exhibit enhanced sensitivity and selectivity for various gases. citracakralogam.com

Photocatalysis: The combination of copper and zinc oxides can improve photocatalytic efficiency by enhancing light absorption and reducing the recombination of electron-hole pairs. This is beneficial for applications such as the degradation of pollutants. mdpi.com

The ability to tune the properties of these materials by varying the copper-to-zinc ratio and the synthesis conditions makes them highly versatile for a range of technological applications. researchgate.net

Overview of Key Research Areas and Challenges

Current research on copper-zinc carbonate hydroxides is focused on several key areas, driven by the need to optimize their performance in various applications. A significant portion of this research is dedicated to the synthesis and characterization of these materials.

Key Research Areas:

Synthesis Methodologies: Researchers are exploring various synthesis routes, including co-precipitation, hydrothermal methods, and polymer-mediated self-assembly, to control the composition, crystal structure, particle size, and morphology of the final product. researchgate.netnih.govresearchgate.net

Precursor for Catalysts: A primary driver for research is the use of copper-zinc carbonate hydroxides as precursors for copper-zinc oxide catalysts. Studies focus on how the properties of the precursor influence the final catalyst's activity and selectivity, particularly in methanol synthesis. researchgate.netresearchgate.netkuwaitjournals.org

Thermal Decomposition Kinetics: Understanding the thermal decomposition process of copper-zinc carbonate hydroxides is crucial for controlling the formation of the desired oxide phases. Thermogravimetric analysis (TGA) and other thermal analysis techniques are employed to study the kinetics and mechanisms of these reactions. researchgate.netkuwaitjournals.org

Hierarchical Structures: The development of materials with complex, hierarchical architectures is a growing area of interest. These structures can offer advantages such as high surface area and improved accessibility of active sites. nih.gov

Challenges:

Despite the significant progress, several challenges remain in the field:

Control over Nanostructure: Achieving precise control over the size, shape, and uniformity of nanoparticles during synthesis remains a significant hurdle. These factors are critical as they directly impact the material's properties. nih.govresearchgate.net

Understanding Complex Synergies: While the synergistic effects between copper and zinc are widely acknowledged, a detailed understanding of the underlying mechanisms at the atomic level is still being developed. bohrium.comacs.org

Material Stability: For applications such as catalysis, the long-term stability of the material under reaction conditions is a major concern. Issues like sintering of nanoparticles or leaching of components can lead to deactivation. bohrium.com

Reproducibility: Ensuring the reproducibility of synthesis methods to obtain materials with consistent properties is essential for both fundamental research and industrial applications.

Addressing these challenges through continued research will be key to unlocking the full potential of copper-zinc carbonate hydroxides in advanced materials.

Properties

CAS No. |

64418-04-8 |

|---|---|

Molecular Formula |

CHCuO4Zn+ |

Molecular Weight |

205.9 g/mol |

IUPAC Name |

copper;zinc;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Cu.H2O.Zn/c2-1(3)4;;;/h(H2,2,3,4);;1H2;/q;+2;;+2/p-3 |

InChI Key |

SUCKQWWOYOOODR-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Cu+2].[Zn+2] |

Origin of Product |

United States |

Synthesis Methodologies for Copper Zinc Carbonate Hydroxides

Precipitation Techniques

Precipitation from aqueous solutions is a widely utilized and economically viable method for producing copper zinc carbonate hydroxide (B78521) precursors. This approach involves the reaction of soluble copper and zinc salts with a precipitating agent, typically a carbonate or bicarbonate source, leading to the formation of an insoluble solid. The characteristics of the resulting precipitate are highly sensitive to the specific conditions of the precipitation process.

Controlled Co-precipitation Approaches

Controlled co-precipitation is a cornerstone for synthesizing homogeneous copper zinc carbonate hydroxide materials, which are often precursors to highly active Cu/ZnO catalysts. The key to this method is maintaining constant reaction parameters, such as pH and temperature, to ensure uniform precipitation of both copper and zinc ions. mpg.dersc.org This simultaneous solidification is crucial for achieving a homogeneous distribution of the metal cations within the precursor material. mpg.de

Two primary modes of co-precipitation are the "decreasing pH" and "constant pH" methods. In the decreasing pH method, the precipitating agent is added to a solution of the metal salts, causing the pH to gradually decrease as the precipitation progresses. Conversely, the constant pH method involves the simultaneous addition of both the metal salt solution and the precipitating agent to a reaction vessel, maintaining a steady pH throughout the process. researchgate.net The constant pH method is often favored as it promotes the formation of more crystalline and compositionally uniform precipitates. rsc.orgresearchgate.net

The final phases formed, such as zincian malachite ((Cu,Zn)₂CO₃(OH)₂), aurichalcite ((Zn,Cu)₅(CO₃)₂(OH)₆), and hydrozincite (Zn₅(CO₃)₂(OH)₆), are highly dependent on the Cu/Zn ratio in the initial solution and the chosen precipitation method. researchgate.net For instance, zincian-malachite is a common phase obtained through co-precipitation. rsc.org

Homogeneous Alkalinization via Urea (B33335) Hydrolysis

Homogeneous alkalinization through the hydrolysis of urea offers a method for the slow and uniform generation of hydroxide and carbonate ions throughout the reaction solution. This technique avoids the localized high pH gradients that can occur with the direct addition of a strong base, leading to more homogeneous and crystalline products. nih.govresearchgate.netmendeley.com

The process involves heating an aqueous solution containing dissolved copper and zinc salts along with urea. As the temperature increases, urea decomposes to produce ammonia (B1221849) and carbon dioxide, which in turn generate hydroxide and carbonate ions in situ. researchgate.netmendeley.com This gradual increase in pH facilitates the controlled co-precipitation of copper and zinc hydroxycarbonates. For example, zinc carbonate hydroxide (hydrozincite) nanoparticles have been successfully synthesized by the hydrothermal treatment of an aqueous solution of zinc acetate (B1210297) dihydrate and urea at 120 °C. researchgate.netmendeley.com

The rate of urea hydrolysis, and thus the precipitation rate, can be controlled by adjusting the temperature. This method is particularly useful for producing well-defined crystalline structures. However, the presence of certain metal ions, like Cu²⁺ at high concentrations, can inhibit the enzymatic activity of urease if it is used to catalyze the hydrolysis, thereby affecting the precipitation efficiency. nih.gov

Direct Precipitation Variants (e.g., from Metal Acetates, Nitrates, Sulfates with Carbonate/Bicarbonate)

Direct precipitation involves the straightforward mixing of solutions of copper and zinc salts with a solution of a carbonate or bicarbonate salt, such as sodium carbonate or sodium bicarbonate. researchgate.netdeu.edu.tr This method is technically simple and widely used for the large-scale production of catalyst precursors. mpg.de The choice of precursor salts (acetates, nitrates, sulfates) and the precipitating agent significantly influences the final product.

For instance, co-precipitation from nitrate (B79036) solutions using sodium carbonate is a common route for preparing Cu/ZnO/Al₂O₃ catalyst precursors. mpg.deresearchgate.net The precipitation from sulfate (B86663) solutions can also be employed, sometimes using natural calcium carbonate as the precipitating agent, which can lead to the formation of copper hydroxysulfates like posnjakite. researchgate.net The use of acetates as precursors has also been documented in the synthesis of zinc carbonate hydroxide nanoparticles via hydrothermal methods involving urea. researchgate.netmendeley.com

The pH of the precipitation is a critical parameter. For example, in nitrate-based systems, Cu²⁺ tends to precipitate at a lower pH (around 3-5) compared to Zn²⁺ (around 5-7). mpg.demdpi.com This sequential precipitation can lead to inhomogeneous products if the pH is not carefully controlled.

| Precursor Metal Salts | Precipitating Agent | Key Findings/Resulting Phases |

| Copper and Zinc Nitrates | Sodium Carbonate | Commonly used for Cu/ZnO/Al₂O₃ catalyst precursors. mpg.deresearchgate.net The precipitation of Cu²⁺ and Zn²⁺ can be sequential based on pH. mpg.de |

| Copper and Zinc Sulfates | Calcium Carbonate | Can lead to the formation of copper hydroxosulfates like posnjakite. researchgate.net |

| Zinc Acetate Dihydrate | Urea (hydrolysis) | Successful synthesis of zinc carbonate hydroxide nanoparticles via hydrothermal treatment. researchgate.netmendeley.com |

| Copper and Zinc Nitrates | Sodium Bicarbonate | Used to recover zinc ions from solutions, forming hydrozincite (Zn₅(CO₃)₂(OH)₆). researchgate.net |

Influence of Precursor Salts on Product Formation

The nature of the anion (e.g., nitrate, sulfate, chloride, acetate) in the precursor metal salts plays a crucial role in determining the phase, crystallinity, and morphology of the resulting copper zinc carbonate hydroxide. mpg.descielo.org.za The anions can influence the hydrolysis chemistry of the metal ions by acting as ligands or by affecting the pH and ionic strength of the solution. mpg.de

For example, when using nitrate precursors, the precipitation of copper and zinc can occur sequentially, which may hinder the formation of a homogeneous solid solution. mpg.de In contrast, the presence of formate (B1220265) anions can modify the hydrolysis behavior of the metal ions, leading to a more simultaneous precipitation and potentially more active catalysts. mpg.de

The thermal stability of the resulting precipitate can also be affected by the precursor anion. For instance, zinc hydroxide chloride, formed from chloride precursors, exhibits better thermal stability compared to the zinc hydroxide nitrate formed from nitrate precursors. scielo.org.za This difference in stability can be significant for the subsequent calcination step in catalyst preparation. The choice of precursor salt can also dictate which polymorph of a particular compound is formed. cambridge.org

| Precursor Anion | Influence on Product Formation |

| Nitrate (NO₃⁻) | Can lead to sequential precipitation of Cu²⁺ and Zn²⁺. mpg.de The resulting zinc hydroxide nitrate has lower thermal stability compared to the chloride counterpart. scielo.org.za |

| Formate (HCOO⁻) | Modifies the hydrolysis chemistry, promoting more homogeneous precipitation. mpg.de Can result in more active catalysts. mpg.de |

| Chloride (Cl⁻) | Forms zinc hydroxide chloride which has higher thermal stability. scielo.org.za Can influence the formation of different polymorphs. cambridge.org |

| Sulfate (SO₄²⁻) | Can lead to the incorporation of sulfate into the precipitate, forming hydroxysulfates. researchgate.net |

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline copper zinc carbonate hydroxide materials with controlled size and morphology. These methods involve carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. researchgate.netmendeley.comacademie-sciences.fr

In hydrothermal synthesis, water is used as the solvent. This method has been successfully employed to produce zinc carbonate hydroxide (hydrozincite) nanoparticles from zinc acetate and urea at 120°C. researchgate.netmendeley.com The reaction time in hydrothermal synthesis can influence the crystallinity of the nanoparticles, with longer times generally leading to more crystalline products. mendeley.comresearchgate.net

Solvothermal synthesis is a similar process but utilizes non-aqueous solvents or a mixture of water and an organic solvent. academie-sciences.fr The choice of solvent is critical as its properties, such as the dielectric constant, can significantly affect the morphology of the resulting nanoparticles. academie-sciences.fr For example, different organic solvents can be used to produce ZnO nanoparticles with varying aspect ratios. academie-sciences.fr These methods offer excellent control over the nucleation and growth processes, enabling the synthesis of materials with desired characteristics.

| Method | Reactants | Conditions | Product Characteristics |

| Hydrothermal | Zinc acetate dihydrate, Urea | 120°C in aqueous solution | Spherical zinc carbonate hydroxide nanoparticles (20-40 nm). researchgate.netmendeley.com Crystallinity increases with reaction time. mendeley.comresearchgate.net |

| Solvothermal | Zinc Acetate, Ethylene Glycol/Water | 180°C | Raspberry-like zinc oxide nanoparticles (formed via a hydroxycarbonate precursor). academie-sciences.fr |

Polymer-Mediated and Template-Assisted Synthesis for Controlled Morphology

To achieve intricate and well-defined morphologies, polymer-mediated and template-assisted synthesis strategies are employed. These methods utilize organic molecules or pre-formed structures to direct the growth and assembly of the copper zinc carbonate hydroxide crystals.

In polymer-mediated synthesis, a polymer is added to the reaction mixture, where it acts as a capping agent or a structure-directing agent. nih.gov For example, poly(vinylpyrrolidone) (PVP) has been used to synthesize hierarchical superstructures of zinc/copper hydroxide carbonates with morphologies described as sunflower-like, urchin-like, and alga-like. nih.gov The molecular weight and concentration of the polymer are key parameters that control the final morphology. nih.gov Biomineralization-inspired approaches, using polymers to stabilize amorphous precursors, have also been used to create zinc hydroxide carbonate thin films. nih.gov

Template-assisted synthesis involves the use of a pre-existing structure (a template) to guide the formation of the desired material. This can involve hard templates, such as polystyrene nanospheres, or sacrificial templates that are removed after the synthesis. rsc.orgresearchgate.net For instance, zinc oxide nanostructures generated in-situ have been shown to act as templates for the formation of carbon hollow structures. nih.gov This approach offers a high degree of control over the final architecture of the material, which can be crucial for applications in catalysis and energy storage. rsc.orgresearchgate.net

| Synthesis Approach | Directing Agent/Template | Resulting Morphology/Structure |

| Polymer-Mediated | Poly(vinylpyrrolidone) (PVP) | Hierarchical superstructures (sunflower-like, urchin-like, alga-like). nih.gov |

| Biomineralization-Inspired | Polymer matrices | Thin-film hybrids of zinc hydroxide carbonate/polymer. nih.gov |

| Template-Assisted | Polystyrene nanospheres (hard template) | Hollow covalent organic frameworks. rsc.org |

| Sacrificial Template | In-situ generated zinc oxide | Carbon hollow structures (nanospheres, nanocapsules, nanorods). nih.gov |

Solid-State Reaction Pathways for Compound Formation

Solid-state synthesis routes offer solvent-free or solvent-limited environments for the formation of copper zinc carbonate hydroxides. These methods often provide access to materials with unique properties that are not achievable through conventional solution-based syntheses. Key solid-state pathways include thermal decomposition of precursors and mechanochemical methods.

Co-precipitation is a foundational technique that often precedes a solid-state transformation. In this method, a mixed-metal solution is treated with a precipitating agent, like sodium bicarbonate, to form an amorphous or poorly crystalline precursor. nih.govshokubai.org This precursor, such as amorphous zincian georgeite, subsequently crystallizes into a more stable phase like zincian malachite during an aging process. mpg.dersc.org The characteristics of the final solid product are highly dependent on the conditions of this transformation. For instance, low-temperature co-precipitation has been shown to enable the synthesis of phase-pure zincian malachite with high zinc content, which is beneficial for creating catalysts with high copper dispersion. mpg.deresearchgate.net The thermal decomposition of the resulting crystalline precursor at controlled temperatures is a final solid-state step to yield the desired mixed oxides. mpg.de

Mechanochemical synthesis is another significant solid-state pathway that involves the use of mechanical energy—through grinding, milling, or shearing—to induce chemical reactions. nih.gov This approach can be conducted at room temperature and often leads to the formation of nanocrystalline materials. nih.govrsc.org For instance, mechanochemical methods have been successfully employed to synthesize zinc-doped hydroxyapatite (B223615) by milling a precursor with a zinc carbonate source. rsc.org A technique known as liquid-assisted resonant acoustic mixing (LA-RAM), which avoids the need for milling media, has proven effective for the rapid and scalable synthesis of related complex metal-organic frameworks, highlighting the potential of such advanced mechanochemical methods for producing copper zinc carbonate hydroxides. nih.gov

The choice of precipitant and reaction conditions during the initial stages significantly influences the resulting solid-state phase. Using sodium bicarbonate as a precipitant tends to yield malachite-like structures, whereas other precipitants might lead to different hydroxy-nitrate compounds. shokubai.org Studies have shown that the incorporation of zinc into the malachite structure is limited, with the formation of aurichalcite as a by-product when zinc concentrations exceed a certain threshold under specific synthesis conditions. researchgate.net

| Synthesis Method | Precursors/Starting Materials | Key Conditions | Resulting Compound/Phase | Key Research Finding |

|---|---|---|---|---|

| Low-Temperature Co-Precipitation & Aging | Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·4H₂O, NaHCO₃ | Co-precipitation at 278 K followed by aging with an incremental temperature increase to 338 K. mpg.de | Phase-pure Zincian Malachite ((Cu,Zn)₂(OH)₂CO₃) | Enabled preparation of zincian malachite with Zn content up to 31 at.-%, which is desirable for catalyst applications. mpg.deresearchgate.net |

| Co-Precipitation | Copper and Zinc Nitrates, Sodium Bicarbonate | Precipitation followed by calcination at 603 K. mpg.de | Zincian Malachite, Aurichalcite ((Zn,Cu)₅(CO₃)₂(OH)₆) | Maximum zinc substitution in zincian malachite is ~27 at.-% before a separate aurichalcite phase forms. researchgate.net |

| Co-Precipitation & Aging | Copper and Zinc Acetates, Ammonium Carbonate | Mild aging conditions inhibit crystallization into other phases. rsc.org | Zincian Georgeite (Amorphous (Cu,Zn)CO₃·xH₂O) | Isolation of a stable amorphous precursor that leads to superior catalyst performance for methanol (B129727) synthesis. rsc.org |

| Mechanochemical Synthesis (General Principle) | Metal oxides/salts (e.g., ZnO, Cu(OAc)₂) and organic linkers or other reactants. nih.gov | Room temperature milling, grinding, or resonant acoustic mixing, often with minimal solvent (liquid-assisted grinding). nih.gov | Metal-Organic Frameworks, Doped Nanocrystals | Demonstrated as a rapid, scalable, and green method for producing complex crystalline materials without bulk solvent. nih.gov |

Sustainable Synthesis Approaches: Utilizing Industrial By-products and Waste Streams

The demand for greener chemical processes has spurred research into synthesizing copper zinc carbonate hydroxides from industrial wastes. These approaches not only provide a value-added product from low-cost starting materials but also contribute to a circular economy by mitigating industrial waste. mdpi.com Sources such as mining tailings, industrial wastewater, and metal scrap are rich in copper and zinc, making them viable feedstocks. mdpi.comentmme.orgresearchgate.net

A common strategy involves the hydrometallurgical processing of waste materials. This typically begins with leaching, where an acidic or basic solution is used to dissolve the target metals from the solid waste matrix. For example, sulfuric acid has been effectively used to leach zinc and copper from mine tailings. mdpi.com Similarly, ammoniacal solutions can selectively leach zinc from ores like smithsonite (B87515), leaving gangue minerals behind. bibliotekanauki.plresearchgate.net

Following leaching, the metals in the pregnant solution are selectively recovered. Precipitation is the most widely used technique due to its efficiency and low cost. researchgate.net By carefully controlling the pH and adding a precipitating agent, copper and zinc can be sequentially precipitated as hydroxides or carbonates. researchgate.netelsevierpure.com For instance, studies have demonstrated the sequential removal of iron, copper, and zinc from industrial wastewater by adjusting the pH and using various precipitants. researchgate.netelsevierpure.com The resulting metal hydroxide or carbonate sludge can then be processed into more complex compounds. Research has shown that a zinc-bearing pregnant solution from leaching a smithsonite ore can be heated to directly precipitate zinc carbonate hydroxide (hydrozincite). bibliotekanauki.plresearchgate.net

Another approach involves processing metallic by-products, such as brass filings from the metal-mechanical industry. entmme.org These materials can be dissolved through oxidative leaching, and the resulting solution containing both copper and zinc ions can be treated to produce valuable chemicals, including precursors for copper zinc carbonate hydroxides. entmme.org These sustainable methods introduce a pathway to reutilize metals from various industrial sludges and by-products, turning a disposal problem into a resource. researchgate.net

| Industrial By-product/Waste Stream | Recovery Method | Recovered Metals | Potential for Compound Synthesis |

|---|---|---|---|

| Industrial Wastewater | Sequential precipitation using lime and NaHS to control pH. researchgate.netelsevierpure.com | Copper, Zinc, Iron | The process yields separated metal hydroxide precipitates which can be used as precursors. researchgate.net |

| Mine Tailings (Low-grade) | Sulfuric acid leaching, potentially enhanced with carbon-based catalysts. mdpi.com | Zinc, Copper | Leaching produces a solution rich in Zn and Cu ions, suitable for subsequent co-precipitation. mdpi.com |

| Smithsonite Ore (ZnCO₃) | Leaching with aqueous ammonia followed by heating of the pregnant solution. bibliotekanauki.plresearchgate.net | Zinc | Directly precipitates zinc carbonate hydroxide (hydrozincite) at 150°C. bibliotekanauki.plresearchgate.net |

| Brass Filings (Cu-Zn alloy) | Oxidative leaching with HCl and NaClO. entmme.org | Copper, Zinc | Produces a leachate with ionic copper and zinc, which can be used to synthesize micronutrients and other chemicals. entmme.org |

| Electroplating Sludge | Mineral acid (H₂SO₄ or HCl) leaching. researchgate.net | Copper | Recovers copper as a concentrated solution, which can then be crystallized or used as a precursor. researchgate.net |

Structural Elucidation and Characterization of Copper Zinc Carbonate Hydroxides

Crystallographic Investigations

The fundamental understanding of copper zinc carbonate hydroxides begins with their crystal structure. Crystallographic techniques are essential for identifying the specific phases present in a sample and for determining the precise arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystalline Structure

X-ray Diffraction (XRD) is a primary analytical technique for the characterization of copper zinc carbonate hydroxides. By analyzing the angles and intensities of diffracted X-rays, XRD patterns provide a unique fingerprint for each crystalline phase, allowing for their identification. figshare.comnih.gov This method is crucial for distinguishing between different mineral forms and synthetic phases that may coexist in a sample. researchgate.net

XRD analysis confirms that these compounds are typically crystalline, although some amorphous content may be present, indicated by broad humps in the diffraction pattern. nih.gov For synthetic preparations, XRD is used to identify the resulting phases, such as when zincian malachite is formed, and to detect the presence of any secondary phases like aurichalcite or zinc oxide. researchgate.netnih.gov The technique is so precise that it can be used to determine the zinc content in zincian malachite by measuring the relative shifts in the positions of diffraction peaks. figshare.comresearchgate.net These shifts occur because the substitution of copper ions with slightly larger zinc ions causes a linear expansion of the crystal lattice parameters. researchgate.net

Identification of Distinct Stoichiometric Forms and Mineralogical Analogues (e.g., Malachite, Hydrozincite, Aurichalcite)

Copper zinc carbonate hydroxides exist in several stoichiometric forms, which have well-known mineralogical analogues. These minerals are often found together in the oxidized zones of copper and zinc ore deposits. mdpi.comnationalgemlab.inwikipedia.org The primary crystalline phases identified in Cu-Zn hydroxycarbonate systems are zincian malachite and aurichalcite. researchgate.net

Aurichalcite, (Zn,Cu)₅(CO₃)₂(OH)₆: This mineral is a carbonate mineral with a variable zinc-to-copper ratio, often around 5:4. wikipedia.orgbritannica.com It crystallizes in the monoclinic system. researchgate.netwikipedia.org The structure of aurichalcite consists of double layers of close-packed oxygen atoms, with metal atoms (a mix of copper and zinc) occupying octahedral, tetrahedral, and five-coordinate sites. researchgate.net These complex layers are interconnected by weak hydrogen bonds. researchgate.netmdpi.com

Hydrozincite, Zn₅(CO₃)₂(OH)₆: Also known as zinc bloom, this mineral is the pure zinc end-member. wikipedia.orgdakotamatrix.com It is structurally similar to aurichalcite and also crystallizes in the monoclinic system. wikipedia.orgiucr.org Its structure is composed of sheets of zinc atoms in both octahedral and tetrahedral coordination, with carbonate groups linking these sheets. iucr.org

Malachite, Cu₂(CO₃)(OH)₂: This well-known bright green mineral is a basic copper carbonate. wikipedia.orggeologyscience.com It crystallizes in the monoclinic system and its structure consists of chains of alternating copper ions and hydroxide (B78521) ions, which are woven between isolated triangular carbonate ions. wikipedia.orgmindat.org When zinc substitutes for copper in the malachite structure, it forms Zincian Malachite , (Cu,Zn)₂(OH)₂CO₃. researchgate.netresearchgate.net

The table below summarizes the crystallographic data for these key mineral analogues.

| Mineral | Chemical Formula | Crystal System | Space Group | Cell Parameters |

| Aurichalcite | (Zn,Cu)₅(CO₃)₂(OH)₆ | Monoclinic | P2₁/m | a = 13.82 Å, b = 6.419 Å, c = 5.29 Å, β = 101.04° mdpi.comwikipedia.org |

| Hydrozincite | Zn₅(CO₃)₂(OH)₆ | Monoclinic | C2/m | a = 13.62 Å, b = 6.30 Å, c = 5.42 Å, β = 95.83° wikipedia.orgiucr.org |

| Malachite | Cu₂(CO₃)(OH)₂ | Monoclinic | P2₁/a | a = 9.502 Å, b = 11.974 Å, c = 3.240 Å, β = 98.75° mindat.orghandbookofmineralogy.org |

Spectroscopic Characterization

Spectroscopic methods provide complementary information to XRD by probing the vibrational modes of chemical bonds within the compounds. This allows for the confirmation of functional groups and provides another layer of structural identification.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis (O-H, CO₃²⁻, M-O)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in copper zinc carbonate hydroxides. upi.eduthermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

O-H Group: A broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibrations of hydroxyl (O-H) groups. upi.eduresearchgate.net The presence of these bands confirms the hydroxide component of the compound. researchgate.net Sharper bands in this region can indicate distinct hydrogen-bonding environments. psu.edu

CO₃²⁻ Group: The carbonate ion (CO₃²⁻) gives rise to several distinct absorption bands. The most intense band, the ν₃ antisymmetric stretching mode, appears in the 1380-1530 cm⁻¹ region. psu.edu The ν₂ out-of-plane bending mode is found around 800-840 cm⁻¹, while the ν₄ in-plane bending mode appears near 700-750 cm⁻¹. psu.edu The splitting of these bands can indicate a reduction in the symmetry of the carbonate ion within the crystal lattice. qut.edu.au

M-O Bonds: Vibrations corresponding to the metal-oxygen (M-O, where M is Cu or Zn) bonds are typically found in the lower frequency "fingerprint" region of the spectrum, generally below 600 cm⁻¹. researchgate.net

The following table summarizes the characteristic FTIR absorption bands for functional groups found in these compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 upi.eduresearchgate.net |

| Carbonate (CO₃²⁻) | ν₃ (Antisymmetric Stretch) | 1380 - 1530 psu.edu |

| Carbonate (CO₃²⁻) | ν₂ (Out-of-plane Bend) | 800 - 840 psu.edu |

| Carbonate (CO₃²⁻) | ν₄ (In-plane Bend) | 700 - 750 psu.edu |

| Metal-Oxygen (M-O) | Stretching/Bending | < 600 researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides a characteristic "fingerprint" for a compound. researchgate.net It is highly sensitive to the symmetric vibrations of non-polar bonds, making it complementary to FTIR. For copper zinc carbonate hydroxides, Raman analysis clearly identifies the key anionic groups.

The most intense Raman band for carbonate minerals is the ν₁ symmetric stretching mode, which appears near 1100 cm⁻¹. The antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also observable, though often with lower intensity. psu.edu Raman spectra can readily distinguish between different copper zinc carbonate hydroxide minerals, such as aurichalcite and rosasite, based on the precise positions and splitting of these carbonate and hydroxide peaks. researchgate.net For instance, in the OH-stretching region (above 3500 cm⁻¹), distinct bands can be resolved that correspond to the different coordination environments of the hydroxide groups in the crystal structure. psu.edu Metal-oxygen vibrations are also observed in the low-frequency region of the Raman spectrum (typically 400-600 cm⁻¹). psu.edu

Morphological and Microstructural Analysis

The morphology and microstructure of copper zinc carbonate hydroxides, which describe the shape, size, and aggregation of their crystals, are often investigated using techniques like Scanning Electron Microscopy (SEM). researchgate.net These characteristics are influenced by the conditions of formation, whether in a natural geological setting or a synthetic laboratory environment. researchgate.net

Naturally occurring aurichalcite often forms delicate, acicular (needle-like) or lath-like crystals that group into tufted, feathery, or divergent sprays. nationalgemlab.inwikipedia.orgmindat.org Hydrozincite typically appears as massive, earthy, or porous aggregates composed of microscopic bladed crystals, and can also form stalactitic or reniform (kidney-shaped) masses. wikipedia.orgdakotamatrix.commindat.org Malachite is well-known for its botryoidal (grape-like) and mammillary aggregates made of radiating fibrous crystals, though distinct prismatic crystals can also be found. mindat.orghandbookofmineralogy.org

In synthetic preparations, the morphology can be controlled to some extent. For example, the incorporation of zinc into the malachite structure to form zincian malachite can change the crystal morphology from flake-like to regular needle-like shapes. researchgate.net The thermal decomposition of these carbonate hydroxide precursors often occurs pseudomorphically, meaning the resulting zinc oxide largely retains the morphology of the parent material. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and particle morphology of copper zinc carbonate hydroxides. This technique provides high-resolution images that reveal the three-dimensional structure, particle shape, and surface texture of the material.

Studies utilizing SEM have shown that copper zinc carbonate hydroxides can exhibit a variety of morphologies. For instance, well-crystallized particles with a plate-like morphology and an average size of 1-2 µm have been observed. researchgate.net In other preparations, these compounds can form spherical particles, with sizes ranging from 5 to 20 nm, which tend to aggregate into layered or spongy structures. researchgate.net The specific morphology is often a result of the synthesis conditions. For example, the decomposition of zinc carbonate hydroxide can lead to the formation of porous zinc oxide, with the initial morphology of the precursor influencing the final structure. science.govresearchgate.net

| Observed Morphology | Typical Size | Reference |

|---|---|---|

| Plate-like crystals | 1-2 µm | researchgate.net |

| Spherical particles (aggregated) | 5-20 nm | researchgate.net |

| Porous structures (from decomposition) | Varies | science.govresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure and Interface Characterization

Transmission Electron Microscopy (TEM) offers a deeper insight into the internal structure of copper zinc carbonate hydroxide nanoparticles, allowing for the characterization of their nanostructure and the interfaces between different components.

TEM analysis can reveal the crystalline nature of the particles. High-resolution TEM (HRTEM) images have shown that nanoparticles can have a core consisting of a single crystal or be composed of polycrystalline domains with distinct grain boundaries. researchgate.net This technique is also instrumental in observing the formation of core-shell structures, such as an oxide shell on the surface of copper nanoparticles. researchgate.net The study of the nanostructure is crucial as it directly impacts the material's properties. For instance, the presence of nanospheres and their unstable crystal structure can affect contact surface area and stability. rsc.org

In the context of copper zinc carbonate hydroxides, TEM can be used to study the evolution of the nanostructure during processes like thermal decomposition, where zinc carbonate hydroxide transforms into porous zinc oxide nanocrystals. science.gov The size and arrangement of these nanocrystals are critical for the material's activity. Furthermore, TEM can be employed to investigate the interaction of these nanoparticles with other materials, such as the interface between Sn nanospheres and a Cu base material in soldering applications. rsc.org

Investigation of Hierarchical Self-Assembled Structures

Copper zinc carbonate hydroxides can form complex, hierarchical structures through a process of self-assembly. These structures are built up from smaller, well-defined units that organize themselves into larger, more intricate architectures.

Research has demonstrated the synthesis of various three-dimensional (3D) hierarchical superstructures of zinc/copper hydroxide carbonates. nih.gov These can take on diverse and tunable morphologies, including sunflower-like, urchin-like, and spherical structures composed of radiating nanoplates and nanorods. nih.gov The formation of these hierarchical frameworks is often guided by the presence of surfactants or capping agents, which direct the growth and assembly of the nanostructures. nih.gov For example, 3D hierarchical Cu(OH)₂ frameworks have been prepared through a simple, surfactant-free chemical self-assembly route. researchgate.net

The investigation of these self-assembled materials is significant because their unique architectures can lead to enhanced properties and novel applications. The high surface area and specific arrangement of the nanoscale building blocks can be advantageous in areas such as catalysis and energy storage. rsc.org The ability to control the self-assembly process allows for the tailoring of the material's properties for specific functions. nih.gov

Impact of Particle Size and Morphology on Performance

The performance of copper zinc carbonate hydroxides in various applications is profoundly influenced by their particle size and morphology. These physical characteristics determine key properties such as surface area, reactivity, and interaction with other substances.

The particle size of these compounds can range from the nanometer to the micrometer scale, and this variation has a direct impact on their functionality. researchgate.netresearchgate.net For example, in the context of adsorption, the particle size and morphology of hydroxyapatite (B223615), a related material, have been shown to affect its ability to adsorb zinc ions. nih.gov Specifically, smaller, spherical particles have demonstrated superior adsorption capabilities. nih.gov

Similarly, the morphology, whether it be plate-like, spherical, or porous, dictates the available surface area for reactions to occur. researchgate.netresearchgate.net A higher surface area, often associated with smaller particles or porous structures, can lead to enhanced performance in applications like catalysis and environmental remediation. science.govmdpi.com The shape of the particles can also influence their packing density and flowability, which are important considerations in industrial processes. The biological toxicity of lead-zinc containing dust has also been linked to its microscopic morphology, highlighting the importance of these characteristics in environmental and health contexts. mdpi.com

| Particle Characteristic | Influence on Performance | Example Application | Reference |

|---|---|---|---|

| Size (smaller) | Increased surface area, higher reactivity | Adsorption, Catalysis | nih.gov |

| Morphology (spherical) | Enhanced adsorption capacity | Adsorption | nih.gov |

| Morphology (porous) | High surface area for reactions | Catalysis, Remediation | science.gov |

Elemental and Compositional Analysis

Determining the precise elemental composition and the ratios of the constituent elements in copper zinc carbonate hydroxides is essential for confirming the material's identity and understanding its properties. Techniques like Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) Spectroscopy are vital for this purpose.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Elemental Ratios

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the elemental composition of a wide variety of samples, including copper zinc carbonate hydroxides. researchgate.netebatco.com In this method, the sample is introduced into an argon plasma, which excites the atoms of the different elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, which are then detected and quantified. ebatco.com

ICP-OES is particularly valuable for determining the precise ratios of copper and zinc in the compound. This is crucial for verifying the stoichiometry of the synthesized material and ensuring it meets the desired specifications for a particular application. The technique can detect elements at part-per-billion levels, making it suitable for trace element analysis as well. ebatco.comjcesr.org For instance, ICP-OES has been used to determine the zinc content in zinc carbonate basic, a related compound, and to check for the presence of heavy metal impurities. nih.gov The accuracy of ICP-OES makes it a reliable method for quality control in the production of these materials. ebatco.com

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is another powerful, non-destructive technique for determining the elemental composition of materials like copper zinc carbonate hydroxides. youtube.com In XRF, the sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit secondary (or fluorescent) X-rays. Each element emits fluorescent X-rays at a unique energy, allowing for the identification and quantification of the elements present. researchgate.net

Quantitative Analysis of Anionic and Hydroxyl Components

The precise quantification of anionic (carbonate, CO₃²⁻) and hydroxyl (OH⁻) components is crucial for the characterization of copper zinc carbonate hydroxides. This analysis provides fundamental insights into the stoichiometry, purity, and thermal stability of these materials, which directly influences their properties and applications, such as in catalysis. mpg.de A variety of analytical techniques are employed to determine the relative and absolute amounts of these components, each offering distinct advantages.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a primary method for quantifying hydroxyl and carbonate content by measuring the change in mass of a sample as a function of temperature. The material is heated at a controlled rate, and distinct mass loss steps correspond to the decomposition of specific components.

Dehydroxylation: The first significant weight loss typically corresponds to the removal of hydroxyl groups in the form of water (H₂O).

Decarbonation: At higher temperatures, the carbonate groups decompose, releasing carbon dioxide (CO₂).

For instance, studies on synthetic zincian malachite, a copper zinc carbonate hydroxide, show that the decomposition profile is sensitive to the zinc content. researchgate.net Similarly, the TGA of zinc carbonate basic shows a distinct weight loss of approximately 23.3%, which is attributed to the combined loss of water and carbon dioxide upon heating. nih.gov The specific temperatures at which these decomposition events occur can provide information about the material's thermal stability and the strength of the chemical bonds within the crystal lattice. mpg.deresearchgate.net

Interactive Table 1: Representative TGA Decomposition Data for Hydroxycarbonates

This table is illustrative and compiles typical data from thermal analysis studies.

| Material Component | Decomposing Group | Typical Temperature Range (°C) | Resulting Mass Loss |

| Zincian Malachite | Hydroxide (as H₂O) | 200 - 350 | Varies with Zn content |

| Zincian Malachite | Carbonate (as CO₂) | 350 - 500 | Varies with Zn content |

| Basic Zinc Carbonate | Hydroxide & Carbonate | 250 - 400 | ~23.3% |

Spectroscopic Techniques

Spectroscopic methods are powerful for both qualitative identification and quantitative analysis of anionic and hydroxyl groups by probing their characteristic molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is widely used for the quantitative analysis of minerals containing carbonate and hydroxyl groups. jgmaas.comirdg.org The principle relies on the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the corresponding functional group. jgmaas.comirdg.org

To perform quantitative analysis, a calibration curve is typically prepared using standards of known concentrations. The characteristic absorption bands for carbonate and hydroxyl groups are well-defined:

Hydroxyl (O-H) Vibrations: The O-H stretching vibrations appear in the high-frequency region of the spectrum, typically between 3400 and 3750 cm⁻¹. jgmaas.com

Carbonate (CO₃²⁻) Vibrations: The carbonate ion gives rise to strong absorption bands at several locations, most notably the asymmetric stretching vibration (ν₃) between 1400 and 1500 cm⁻¹ and the out-of-plane bending vibration (ν₂) near 875 cm⁻¹. jgmaas.comspectroscopyonline.comresearchgate.net

The precise position of these bands can shift depending on the cation (e.g., Cu²⁺ vs. Zn²⁺) and the crystal structure, which can also be used for characterization. spectroscopyonline.comarizona.edu

Raman Spectroscopy Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is highly sensitive to the symmetric vibrations of non-polar bonds, making it excellent for identifying the mineral's structural backbone. The technique can be used for quantitative analysis through methods like point counting, where a large number of spectra are taken from different locations on the sample. msaweb.orgwustl.edu The proportion of a specific mineral phase is then determined from the fraction of spectra in which its characteristic peaks appear. wustl.edu

Hydroxyl (O-H) Frequencies: The O-H stretching modes are also observable in Raman spectra, typically in the 3300 to 3700 cm⁻¹ region. ias.ac.in

Carbonate (CO₃²⁻) Frequencies: The symmetric stretching vibration of the C-O bond in the carbonate group produces a very strong and sharp Raman peak, often near 1100 cm⁻¹.

Interactive Table 2: Characteristic Vibrational Frequencies for Quantitative Analysis

This table presents typical frequency ranges used to identify and quantify components.

| Functional Group | Technique | Characteristic Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (OH⁻) | FTIR | O-H Stretch | 3400 - 3750 jgmaas.com |

| Hydroxyl (OH⁻) | Raman | O-H Stretch | 3300 - 3700 ias.ac.in |

| Carbonate (CO₃²⁻) | FTIR | Asymmetric Stretch (ν₃) | 1400 - 1500 jgmaas.comspectroscopyonline.com |

| Carbonate (CO₃²⁻) | FTIR | Out-of-Plane Bend (ν₂) | ~875 researchgate.net |

| Carbonate (CO₃²⁻) | Raman | Symmetric Stretch (ν₁) | ~1100 |

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and accurate technique for quantifying anionic species in a sample after it has been dissolved in a suitable solvent. diduco.com This method is particularly useful for directly measuring the carbonate concentration.

The process involves dissolving the copper zinc carbonate hydroxide sample, often in a dilute acid, to release the carbonate ions into solution. The resulting solution is then injected into the IC system.

Separation: The sample is passed through an ion-exchange column, which separates the carbonate from other anions. diduco.com

Detection: After separation, the concentration of the eluted ions is measured, typically by a conductivity detector. To improve sensitivity, a suppressor is often used, which reduces the background conductivity of the eluent. diduco.commetrohm.com

The choice of eluent, such as a carbonate-bicarbonate or hydroxide solution, is critical for achieving optimal separation and detection of the target anions. diduco.comresearchgate.net

Thermal Behavior and Decomposition Mechanisms of Copper Zinc Carbonate Hydroxides

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Mass Loss

Thermogravimetric analysis (TGA) is a fundamental technique used to monitor the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For copper zinc carbonate hydroxides, TGA reveals a multi-step decomposition process. The decomposition generally starts at around 150°C, with the rate becoming significant at temperatures above 200°C. researchgate.netiaea.orgnmlindia.org

The decomposition profiles typically show distinct stages of mass loss corresponding to dehydroxylation (loss of water) and decarbonation (loss of carbon dioxide). youtube.com For instance, in the thermal decomposition of basic copper(II) carbonate, which is a mixture of copper(II) carbonate and copper(II) hydroxide (B78521), the mass loss is attributed to the evolution of both water and carbon dioxide. youtube.com

The decomposition temperatures are influenced by the heating rate; higher heating rates shift the decomposition to higher temperatures. kuwaitjournals.org For example, in a study on copper(II) carbonate hydroxide, the onset temperature for decomposition (at 5% conversion) increased from 152.2°C at a heating rate of 2°C/min to 219.9°C at 20°C/min. kuwaitjournals.org Similarly, the temperature for 95% conversion increased from 219.5°C to higher temperatures with increased heating rates. kuwaitjournals.org

The total mass loss observed in TGA experiments corresponds to the complete conversion of the copper zinc carbonate hydroxide precursor to its respective metal oxides. For instance, the thermal decomposition of hydrozincite, Zn₅(CO₃)₂(OH)₆, to zinc oxide (ZnO) shows a one-step decomposition profile between 180°C and 350°C. researchgate.net

Table 1: TGA Decomposition Data for Copper and Zinc Carbonate Hydroxides at Various Heating Rates

| Compound | Heating Rate (°C/min) | Onset Temperature (T₀.₀₅, °C) | Peak Rate Temperature (Tₚ, °C) | Near-Completion Temperature (T₀.₉₅, °C) |

| CuCO₃·Cu(OH)₂ | 2 | 152.2 | - | 219.5 |

| 5 | - | - | - | |

| 10 | - | - | - | |

| 15 | - | - | - | |

| 20 | 219.9 | - | - | |

| 2ZnCO₃·3Zn(OH)₂ | 2 | - | - | - |

| 5 | - | - | - | |

| 10 | - | - | - | |

| 15 | - | - | - | |

| 20 | - | - | - |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. libretexts.orgnetzsch.com These methods are crucial for identifying endothermic and exothermic events during the thermal decomposition of copper zinc carbonate hydroxides.

The decomposition of these compounds is generally an endothermic process, as indicated by the positive changes in enthalpy (ΔH) and Gibbs free energy (ΔG). researchgate.netkuwaitjournals.org This means that the reactions require an input of heat to proceed and are not spontaneous. researchgate.netkuwaitjournals.org

While both DTA and DSC provide information on thermal events, DSC also allows for the determination of caloric values, such as the heat of fusion or crystallization. netzsch.com For decomposition reactions, the area under the DSC peak is proportional to the enthalpy change of the reaction.

Evolved Gas Analysis (EGA) by Mass Spectrometry (TG-MS) for Volatile Products (CO₂, H₂O)

Evolved Gas Analysis (EGA) coupled with a detection technique like mass spectrometry (MS) is a powerful tool for identifying the volatile products released during thermal decomposition. researchgate.netmeasurlabs.commt.com In the case of copper zinc carbonate hydroxides, the primary volatile products are water (H₂O) and carbon dioxide (CO₂).

By coupling a thermogravimetric analyzer with a mass spectrometer (TG-MS), it is possible to monitor the evolution of specific gases as a function of temperature and correlate it with the mass loss steps observed in the TGA curve. rigaku.com This provides direct evidence for the dehydroxylation and decarbonation steps.

Studies using TG-MS have confirmed that for both copper(II) carbonate hydroxide and zinc carbonate hydroxide, dehydration (loss of H₂O) often begins before the onset of decarbonation (loss of CO₂). kuwaitjournals.org This is followed by a region where both processes occur simultaneously. kuwaitjournals.org The ratio of the evolved CO₂ and H₂O can be used to determine the composition of the initial carbonate hydroxide compound. researchgate.net For example, analysis of the evolved gases from copper(II) and zinc carbonate hydroxides indicated compositions corresponding to malachite (Cu₂CO₃(OH)₂) and hydrozincite (Zn₅(CO₃)₂(OH)₆), respectively. researchgate.net

Influence of Self-Generated Water Vapor on Decomposition Kinetics

The thermal decomposition of copper zinc carbonate hydroxides is a complex process involving the simultaneous or sequential release of water (H₂O) and carbon dioxide (CO₂). The water vapor generated during the dehydroxylation step can significantly influence the kinetics of the subsequent decomposition reactions. This phenomenon, known as the catalytic action of self-generated water vapor, has been a subject of detailed kinetic studies.

Research has demonstrated that the presence of water vapor in the reaction atmosphere can have a catalytic effect on the decomposition of zinc carbonate hydroxide, a component of the mixed metal precursor. researchgate.net The effect of the partial pressure of water vapor, p(H₂O), on the kinetic behavior has been investigated using techniques like Thermogravimetry-Differential Thermal Analysis (TG-DTA).

Studies on pure zinc carbonate hydroxide, Zn₅(CO₃)₂(OH)₆, revealed that as the partial pressure of atmospheric water vapor increases, the decomposition temperature is systematically lowered. researchgate.net This indicates an acceleration of the decomposition process. The shape of the thermogravimetric (TG) curves also changes, reflecting the altered reaction kinetics. The catalytic action of the self-generated water vapor is a key factor in understanding the decomposition mechanism, as the reaction itself produces one of the agents that influences its rate. researchgate.net

The influence of product gases on the kinetics of solid-state decomposition is a widely observed phenomenon. researchgate.net For many inorganic compounds, including hydroxides, the presence of water vapor can alter the reaction pathway and lower the energy barriers for decomposition. researchgate.net While high concentrations of product gases can sometimes inhibit the reaction, in the case of certain carbonate hydroxides, water vapor acts as a catalyst. researchgate.net This catalytic role is crucial for controlling the synthesis of metal oxides from these precursors, as the reaction environment directly impacts the properties of the final product. akjournals.com

Table 1: Effect of Water Vapor Partial Pressure on Decomposition Temperature of Zinc Carbonate Hydroxide

| Partial Pressure of H₂O (p(H₂O)) [kPa] | Effect on Decomposition Temperature | Reference |

| 0.7 to 9.4 | Systematic reduction in reaction temperature | researchgate.net |

This table illustrates the general trend observed in studies on the influence of water vapor on the decomposition of zinc carbonate hydroxide, a key component of the mixed compound.

Formation of Intermediate Dissociation Products

The thermal decomposition of mixed copper-zinc carbonate hydroxides does not typically proceed in a single step to form the final metal oxides. Instead, the process involves a series of overlapping dehydroxylation and decarbonation steps, leading to the formation of intermediate products. kuwaitjournals.org The nature and stability of these intermediates are crucial as they influence the morphology and properties of the final copper-zinc oxide catalyst.

One key area of research is the identification of these intermediate species. During the heating of copper-zinc hydroxycarbonate precursors, the initial loss of water from the hydroxide groups and the partial loss of carbon dioxide can lead to the formation of intermediate carbonate species before the complete conversion to oxides. researchgate.net In some systems, the decomposition is believed to proceed through the formation of an anhydrous carbonate as an intermediate.

Furthermore, a significant descriptor for the quality of the final CuO-ZnO catalyst is the presence of what are termed "high-temperature carbonates" (HT-CO₃) in the precursor material after initial calcination. tudelft.nl These are carbonate species that are more thermally stable and decompose at higher temperatures (e.g., 450–600 °C) than the bulk of the initial hydroxycarbonate. tudelft.nl These residual carbonates are thought to play a positive role in stabilizing small copper oxide and zinc oxide particles during calcination, preventing them from sintering and thus leading to a more active final catalyst. tudelft.nl The decomposition pathway can be summarized as a multi-step process involving simultaneous de-hydroxylation and de-carboxylation. researchgate.net

Table 2: General Stages of Thermal Decomposition

| Stage | Process | Evolved Gases | Intermediate/Product |

| Initial Heating | Dehydroxylation / Dehydration | H₂O | Anhydrous or partially dehydroxylated carbonate |

| Intermediate Stage | Simultaneous Dehydroxylation & Decarbonation | H₂O, CO₂ | Mixed intermediate carbonates (including HT-CO₃) |

| Final Stage | Complete Decarbonation | CO₂ | Mixed Metal Oxides (CuO, ZnO) |

This table provides a generalized sequence for the thermal decomposition of copper-zinc carbonate hydroxides, highlighting the formation of intermediate species.

Advanced Applications and Functionalization of Copper Zinc Carbonate Hydroxides

Catalysis and Catalytic Precursors

Copper zinc carbonate hydroxides, such as aurichalcite and rosasite, are instrumental in the development of advanced catalytic systems. google.comdaryatamin.comvdoc.pub Their significance lies in their ability to be transformed into highly effective catalysts through processes like calcination and reduction.

Role in Heterogeneous Catalysis (e.g., Cu/ZnO systems)

Copper zinc carbonate hydroxide (B78521) is a well-established precursor for the synthesis of copper/zinc oxide (Cu/ZnO) catalysts, which are paramount in various heterogeneous catalytic reactions. molaid.com Upon calcination, the carbonate hydroxide precursor decomposes to form an intimate mixture of copper oxide (CuO) and zinc oxide (ZnO) crystallites. Subsequent reduction of this mixture yields highly dispersed copper nanoparticles supported on a zinc oxide matrix, which is the active form of the catalyst.

The synergy between copper and zinc oxide is a key factor in the high activity of these catalysts. The zinc oxide support prevents the sintering of copper particles, maintaining a high surface area of active copper. It is also suggested that the interaction between the two components can influence the electronic properties of the copper, enhancing its catalytic performance.

Precursors for Methanol (B129727) Synthesis and Related Reactions

One of the most significant applications of Cu/ZnO catalysts derived from copper zinc carbonate hydroxide precursors is in the industrial synthesis of methanol from syngas (a mixture of carbon monoxide, carbon dioxide, and hydrogen). The high activity and selectivity of these catalysts make them the industry standard for this process.

Beyond methanol synthesis, these catalysts are also effective in related reactions, including:

Methanol Steam Reforming: This process produces hydrogen for fuel cells. Cu/ZnO catalysts prepared by a homogeneous precipitation method using urea (B33335) hydrolysis have shown higher activities for hydrogen production by steam reforming of methanol compared to those prepared by coprecipitation. researchgate.net

Methanol Oxidation: The partial oxidation of methanol to produce valuable chemicals is another area where these catalysts are employed.

Reverse Water-Gas Shift (RWGS) Reaction: This reaction is important for the utilization of carbon dioxide. Cu-ZnO catalysts, particularly those rich in copper and supported on alumina, have demonstrated notable activity in the RWGS reaction.

Development of Guard Beds and Adsorbers for Catalyst Protection

In industrial catalytic processes, the longevity and stability of the primary catalyst are of utmost importance. Copper zinc carbonate hydroxide and its derived materials can be utilized in guard beds and as adsorbers to protect the main catalyst bed from poisons and impurities present in the feed stream. These materials can effectively remove sulfur compounds and other contaminants that would otherwise deactivate the highly sensitive main catalyst, thereby extending its operational lifetime and maintaining process efficiency. google.com

Impact of Microstructure and Particle Morphology on Catalytic Activity and Selectivity

The catalytic performance of Cu/ZnO systems is profoundly influenced by the microstructure and particle morphology of the initial copper zinc carbonate hydroxide precursor. google.com Factors such as crystallite size, surface area, and the intimacy of mixing between the copper and zinc phases in the precursor directly translate to the properties of the final catalyst.

| Precursor Property | Impact on Final Catalyst | Resulting Catalytic Performance |

| High dispersion of Cu and Zn | Formation of small, highly dispersed Cu nanoparticles on ZnO support. | Increased number of active sites, leading to higher catalytic activity. |

| Homogeneous composition | Uniform distribution of Cu and Zn, preventing the formation of large, inactive single-component agglomerates. | Enhanced selectivity towards the desired products. |

| Specific crystal phases (e.g., aurichalcite vs. rosasite) | Differences in the local coordination environment of Cu and Zn ions. | Can influence the nature of the active sites and the overall catalytic behavior. |

Research has shown that controlling the precipitation conditions (e.g., pH, temperature, aging time) during the synthesis of the copper zinc carbonate hydroxide precursor is crucial for tailoring the morphology and, consequently, the catalytic properties of the final Cu/ZnO catalyst. For instance, the use of a homogeneous precipitation method with urea can lead to catalysts with higher activity due to the formation of highly dispersed copper species. researchgate.net

Customized Formulations and Blends for Tailored Catalytic Performance

To meet the specific demands of different catalytic applications, customized formulations and blends of copper zinc carbonate hydroxide precursors are often developed. This can involve:

Varying the Cu/Zn ratio: Adjusting the copper-to-zinc ratio in the precursor is a common strategy to optimize the catalyst's activity and selectivity for a particular reaction. researchgate.net

Incorporation of promoters: Adding small amounts of other elements, such as aluminum, can enhance the thermal stability and performance of the resulting catalyst. Alumina-supported Cu-ZnO catalysts have shown superior conversion activity in some reactions due to an improved synergistic effect and smaller bimetallic nanoparticle size. researchgate.net

Blending with other materials: The precursor can be blended with other catalytic materials or supports to create multifunctional catalysts with enhanced properties.

These customized approaches allow for the fine-tuning of the catalyst's characteristics to achieve optimal performance in specific industrial processes. daryatamin.comgoogle.com

Precursor Materials for Metal Oxides and Mixed Metal Oxides

Beyond their direct application in catalysis, copper zinc carbonate hydroxides are valuable precursors for the synthesis of a range of metal oxides and mixed metal oxides. The thermal decomposition (calcination) of these carbonate hydroxides provides a reliable route to produce finely divided and intimately mixed oxide powders.

The calcination of copper zinc carbonate hydroxide, for example, yields a mixture of CuO and ZnO. The properties of the resulting mixed metal oxide, such as particle size, surface area, and phase distribution, are largely determined by the characteristics of the initial precursor and the calcination conditions (temperature and atmosphere). This method is advantageous as it often leads to a more homogeneous distribution of the different metal oxide phases compared to simply mixing individual oxide powders. These mixed metal oxides find applications in various fields, including electronics, pigments, and as catalysts themselves.

Facile Conversion to Nanocrystalline Zinc Oxide and Copper Oxide

Copper zinc carbonate hydroxides serve as excellent precursors for the production of nanocrystalline zinc oxide (ZnO) and copper oxide (CuO). The thermal decomposition of these carbonate hydroxides is a straightforward and effective method for synthesizing these metal oxides with desirable characteristics. mpg.deresearchgate.net

The process typically involves the calcination of the copper zinc carbonate hydroxide precursor at elevated temperatures. For instance, zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆), also known as hydrozincite, decomposes to form ZnO at around 240°C when heated at a rate of approximately 5°C per minute. uts.edu.au This method yields 'active zinc oxide' with a high specific surface area, ranging from 47 to 65 m²/g, and an initial crystallite size of about 10 nm. uts.edu.auscispace.com The resulting ZnO often exhibits a porous structure immediately after decomposition. uts.edu.au

Similarly, copper(II) carbonate hydroxide, found in minerals like malachite (Cu₂CO₃(OH)₂), can be thermally decomposed to produce CuO. researchgate.net The co-precipitation of copper and zinc salts followed by calcination allows for the synthesis of mixed CuO/ZnO systems. mpg.de The resulting nanoparticles can have varied morphologies, such as sphere-like ZnO and hierarchical flower-like CuO structures, depending on the synthesis conditions. researchgate.net

This facile conversion is advantageous for creating materials with high dispersion and thermal stability, which are crucial for applications like catalysis. mpg.de The synthesis can be achieved through various methods, including direct precipitation and reverse microemulsion techniques, which offer control over particle size and morphology. researchgate.netresearchgate.net

Engineering of Oxide Properties via Precursor Design

The properties of the final zinc oxide and copper oxide materials can be meticulously engineered by controlling the characteristics of the copper zinc carbonate hydroxide precursor. mpg.de Factors such as the Cu/Zn ratio, the phases present (e.g., rosasite, aurichalcite, hydrozincite), and the presence of amorphous phases in the precursor all play a critical role in determining the microstructure of the resulting oxides. mpg.de

The precipitation conditions during the synthesis of the precursor, including pH, temperature, and aging time, significantly influence its properties. mpg.denih.gov For example, the choice between a constant-pH or decreasing-pH precipitation method can alter the crystalline and amorphous phases within the precursor. mpg.de Post-precipitation treatments, such as aging and washing, can also modify the precursor's characteristics and, consequently, the decomposition process and the structural properties of the final oxide materials. mpg.de

By carefully designing the precursor, it is possible to control features like the particle size, specific surface area, and even the strain within the crystal lattice of the resulting nanocrystalline ZnO and CuO. mpg.deuts.edu.au For instance, the specific surface area of ZnO can be tuned by adjusting the calcination temperature of the zinc hydroxide carbonate precursor. uts.edu.au This level of control is essential for tailoring the oxides for specific applications, such as enhancing the catalytic activity of CuO/ZnO systems. mpg.de The ability to create core-shell nanowires of ZnO/CuO further demonstrates the advanced engineering possibilities offered by these precursors. mdpi.com

Environmental Remediation and Sensing Applications

Copper zinc carbonate hydroxides and their derivatives are proving to be effective materials for a range of environmental remediation and sensing applications. Their chemical reactivity and high surface area make them suitable for capturing pollutants from both gaseous and aqueous environments.

Removal of Specific Impurities from Aqueous Systems (e.g., Mg, Ca, K, SO₄)

Copper and zinc compounds are employed in water treatment to address various impurities. Zinc is primarily used for corrosion control in water pipes, while copper is effective for algae control. oldbridgeminerals.com Research has shown that materials like wood ash, which can contain calcium, are effective in removing magnesium, copper, and zinc from contaminated water. scirp.orgsemanticscholar.org Similarly, sodium carbonate can effectively remove calcium, lead, and zinc. scirp.org While the direct application of copper zinc carbonate hydroxide for the removal of Mg, Ca, K, and SO₄ is less documented, the individual components' properties suggest potential applications. For instance, calcium carbonate has been studied for the removal of copper from aqueous solutions. researchgate.net The precipitation of metal hydroxides is a common method for removing heavy metals from wastewater, and copper and zinc can be sequentially precipitated by adjusting the pH. researchgate.net

Interaction with Metal Ions and Organic Matter in Aquatic Environments

The interaction of copper and zinc ions with other substances in aquatic environments is complex and influences their bioavailability and toxicity. Dissolved organic matter (DOM), such as fulvic acid, can significantly affect the speciation of these metals. nih.govnih.gov For example, increasing DOM concentrations can decrease the toxicity of copper by forming complexes. nih.gov The pH of the water also plays a crucial role; copper toxicity tends to decrease with increasing pH, while zinc toxicity can increase. nih.gov In soil systems, the presence of copper and zinc can influence the bioavailability of other heavy metals like cadmium. researchgate.net These interactions are critical for understanding the environmental fate of these metals and for developing effective remediation strategies.

Separation of Toxic Minerals (e.g., arsenic minerals)

Copper and zinc compounds play a role in the separation of toxic arsenic-containing minerals during ore processing. In the flotation process for separating valuable minerals from those containing arsenic, such as arsenopyrite (B74077) (FeAsS), pH adjustments and the use of specific chemical depressants are crucial. mdpi.comresearchgate.net Zinc sulfate (B86663), in combination with sodium carbonate, can act as a depressant for arsenopyrite, allowing for the selective flotation of other minerals like chalcopyrite (CuFeS₂). mdpi.com This is achieved by the formation of species like colloidal zinc carbonate on the surface of the arsenopyrite, which inhibits its flotation. mdpi.com The separation of copper and arsenic is a significant challenge in processing certain ores, and hydrometallurgical and pyrometallurgical methods are employed to remove arsenic from copper concentrates. researchgate.netteck.com Effective separation is vital to prevent arsenic from contaminating final metal products and the environment. researchgate.netnih.gov

Theoretical Modeling and Computational Chemistry of Copper Zinc Carbonate Hydroxides

Density Functional Theory (DFT) Studies for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and bonding characteristics of materials. For copper zinc carbonate hydroxides, DFT has been instrumental in understanding the properties of minerals like aurichalcite, (Zn,Cu)₅(CO₃)₂(OH)₆.

Recent studies have employed DFT to perform ab initio total energy calculations on the aurichalcite structure with varying zinc-to-copper ratios. researchgate.net These calculations have confirmed that the aurichalcite structure is thermodynamically stable. mdpi.com DFT calculations have shown that for Zn:Cu ratios from 10:0 to 6:4, the aurichalcite structure is energetically more stable than the related hydrozincite structure at room pressure. researchgate.netmdpi.com This is a crucial finding, as it helps to explain the natural occurrence and synthetic accessibility of these phases.

DFT is also used to probe the material's response to external stimuli, such as pressure. For a natural aurichalcite sample with the composition Zn₃.₇₈Cu₁.₂₂(CO₃)₂(OH)₆, DFT calculations, in conjunction with high-pressure X-ray diffraction experiments, determined the bulk modulus and its pressure derivative. mdpi.com These results indicate that aurichalcite is relatively incompressible compared to other basic carbonates like malachite and azurite, a feature attributed to the network of hydrogen bonds within its layered structure. researchgate.net Furthermore, DFT calculations have been used to investigate cation doping in related carbonate hydroxide (B78521) systems, illustrating how substitutions can adjust adsorption processes and optimize charge transfer kinetics, which is vital for applications in energy storage and catalysis. eurekalert.org

First-principles electronic structure investigations of related zinc-based coordination polymers have also been performed using DFT. rsc.org These studies analyze the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap to describe the stability and reactivity of the compounds. rsc.orgnih.gov For instance, negative chemical potential values calculated via DFT indicate that a complex is stable and will not spontaneously decompose. nih.gov Such analyses provide a fundamental understanding of the electronic properties that govern the material's behavior.

| Property | Value | Conditions/Notes |

|---|---|---|

| Bulk Modulus (B₀) | 66(2) GPa | Fit to experimental P-V data. mdpi.com |

| First-Pressure Derivative (B'₀) | 9(2) | Fit to experimental P-V data. mdpi.com |

| Axial Compressibility (κₐ₀) | 3.79(5)·10⁻³ GPa⁻¹ | Shows anisotropic compression. researchgate.net |

| Axial Compressibility (κₑ₀) | 5.44(9)·10⁻³ GPa⁻¹ | Shows anisotropic compression. researchgate.net |

| Axial Compressibility (κₑ₀) | 4.61(9)·10⁻³ GPa⁻¹ | Shows anisotropic compression. researchgate.net |

| Predicted Phase Transition | Transforms to hydrozincite structure | Predicted for pure Zn aurichalcite at 18 GPa. researchgate.netmdpi.com |

Molecular Dynamics (MD) Simulations for Growth Mechanisms and Interfacial Phenomena